molecular formula C22H19F2NO2 B2852231 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 1396883-79-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Cat. No. B2852231
CAS RN: 1396883-79-6
M. Wt: 367.396
InChI Key: JNHGJNQTOPXXDF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the biphenyl group (two connected phenyl rings) and the hydroxypropyl group (a three-carbon chain with a hydroxyl group) could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the biphenyl and amide groups. Biphenyls can exist in a twisted form due to steric hindrance . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its polarity and potentially its boiling point .

Future Directions

The future directions would depend on the potential applications of this compound. For example, if it has pesticidal properties, future research could focus on improving its efficacy or reducing its environmental impact .

properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO2/c1-22(27,14-25-21(26)20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,27H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHGJNQTOPXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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